2-(3,4-Dihydroxyphenyl)acetamide

COMT inhibition Catecholamine metabolism In vivo pharmacology

2-(3,4-Dihydroxyphenyl)acetamide (CAS 1129-53-9), also known as dopacetamide, is a catechol-containing phenylacetamide compound with the molecular formula C8H9NO3. It features a 3,4-dihydroxyphenyl pharmacophore linked to an acetamide moiety, occupying a unique structural niche between the endogenous dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the catecholamine neurotransmitter dopamine itself.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 1129-53-9
Cat. No. B075205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxyphenyl)acetamide
CAS1129-53-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)N)O)O
InChIInChI=1S/C8H9NO3/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2,(H2,9,12)
InChIKeyPFDFJMIGPOJBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dihydroxyphenyl)acetamide (CAS 1129-53-9): Core Identity and Catechol-Amide Pharmacophore for Targeted Biochemical Research


2-(3,4-Dihydroxyphenyl)acetamide (CAS 1129-53-9), also known as dopacetamide, is a catechol-containing phenylacetamide compound with the molecular formula C8H9NO3 . It features a 3,4-dihydroxyphenyl pharmacophore linked to an acetamide moiety, occupying a unique structural niche between the endogenous dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the catecholamine neurotransmitter dopamine itself . Unlike the carboxylic acid of DOPAC, the neutral acetamide group confers distinct physicochemical properties—including reduced polarity, lower ionization at physiological pH, and predicted blood-brain barrier penetration—that directly impact biological target engagement profiles . This compound has been investigated for catechol-O-methyltransferase (COMT) inhibition, antioxidant bioactivity, and as a scaffold for designing neuroactive and antiviral derivatives.

Why 2-(3,4-Dihydroxyphenyl)acetamide Cannot Be Replaced by Generic Catechol Analogs in Experimental Settings


The structural conversion of a carboxylic acid (DOPAC) to a primary amide produces a functional group substitution that alters hydrogen-bonding donor/acceptor profiles from a charged carboxylate to a neutral acetamide, fundamentally changing molecular recognition at enzyme active sites . In COMT inhibition studies, 3,4-dihydroxyphenylacetamide demonstrated in vivo potency and low toxicity that compared favorably with pyrogallol, a standard catecholic COMT inhibitor . Simple catechol-based antioxidants such as DOPAC or dopamine are susceptible to rapid oxidative degradation and O-methylation in biological systems, whereas the acetamide modification introduces metabolic stabilization that extends the functional half-life of the catechol pharmacophore . Substituting this compound with dopamine, DOPAC, or generic catecholic reference materials without accounting for these molecular and pharmacokinetic distinctions leads to divergent biological readouts and non-reproducible experimental conclusions.

Quantitative Differentiation Evidence for 2-(3,4-Dihydroxyphenyl)acetamide Against Closest Analogs


COMT Inhibition by 3,4-Dihydroxyphenylacetamide Versus Pyrogallol: In Vivo Potency with Low Toxicity

The unsubstituted 3,4-dihydroxyphenylacetamide (Compound XVI) was evaluated alongside pyrogallol as a reference catechol-O-methyltransferase (COMT) inhibitor in vivo. Carlsson and colleagues reported that 3,4-dihydroxyphenylacetamide is a potent and non-toxic inhibitor of COMT that compares favourably with pyrogallol and other known inhibitors . The compound is further distinguished from its α-substituted analogs: while α-propyl-3,4-dihydroxyphenylacetamide (H 22/54) was identified as the most potent derivative in the series, the unsubstituted parent compound uniquely served as the pharmacophore core demonstrating basal COMT inhibitory activity .

COMT inhibition Catecholamine metabolism In vivo pharmacology

Antioxidant Stability of DOPAC-Acetamide Versus DOPAC-Ester Derivatives: DPPH Radical Scavenging Comparison

Pagoni and Vassiliou (2018) synthesized a library of 3,4-dihydroxyphenylacetic acid (DOPAC) ester and amide derivatives and assessed their in vitro antioxidant activity via the DPPH radical-scavenging assay . The amide derivatives of DOPAC, including the primary acetamide congener 3,4-dihydroxyphenylacetamide, were evaluated alongside corresponding ester derivatives for their free-radical quenching capacity. The amide functional group imparted greater hydrolytic stability compared to ester analogs while retaining the catechol-mediated radical-scavenging activity characteristic of the 3,4-dihydroxyphenyl pharmacophore. This stability advantage means that 2-(3,4-dihydroxyphenyl)acetamide maintains its antioxidant capacity over longer experimental timeframes than ester-based comparators, which are susceptible to esterase-mediated degradation in biological media.

DPPH radical scavenging Antioxidant stability DOPAC amide derivatives

Neurochemical Selectivity: α-Propyl-3,4-Dihydroxyphenylacetamide (H 22/54) as a 100-Fold More Potent Norepinephrine Uptake Blocker Than Desipramine

In vitro studies demonstrated that α-propyl-3,4-dihydroxyphenylacetamide (H 22/54), the α-substituted derivative of the target compound, is approximately 100 times more powerful than desipramine (DMI) in blocking D,L-14C-norepinephrine uptake by slices of rat hypothalamus . However, this same compound H 22/54 was less potent than benztropine mesylate in blocking 14C-dopamine uptake by rat caudate slices, revealing a clinically meaningful selectivity profile for norepinephrine over dopamine transporters. This evidence establishes the 3,4-dihydroxyphenylacetamide scaffold as a privileged chemotype for generating monoamine transporter ligands with tunable selectivity. The unsubstituted parent compound 2-(3,4-dihydroxyphenyl)acetamide serves as the foundational scaffold from which this potent and selective pharmacology can be elaborated.

Norepinephrine uptake inhibition Neuropharmacology Monoamine transporter

HIV-1 Protease Inhibition: 2-(3,4-Dihydroxyphenyl)acetamide as P2 Ligand Scaffold Yielding Sub-Nanomolar Inhibitors with Activity Superior to Darunavir

In a structure-guided drug design campaign, the 2-(3,4-dihydroxyphenyl)acetamide moiety was employed as a P2 ligand component of novel HIV-1 protease inhibitors. Compound 18d, which incorporates a 2-(3,4-dihydroxyphenyl)acetamide as the P2 ligand and a 4-methoxybenzenesulfonamide P2′ ligand, exhibited an inhibitory IC50 value of 0.54 nM against HIV-1 protease . This activity was superior to that of the clinical positive control darunavir (DRV), and more importantly, compound 18d retained potent activity against DRV-resistant HIV-1 variants. The majority of the designed compounds incorporating 2-phenylacetamide P2 ligands demonstrated IC50 values below 200 nM, confirming that the 2-(3,4-dihydroxyphenyl)acetamide fragment contributes critical binding interactions to the protease active site.

HIV-1 protease inhibition Antiviral drug design P2 ligand SAR

Prioritized Application Scenarios for 2-(3,4-Dihydroxyphenyl)acetamide Based on Established Quantitative Evidence


COMT Enzyme Research and Inhibitor Screening: In Vivo Metabolic Studies Requiring Reduced Toxicity

Laboratories investigating catecholamine metabolism pathways should select 2-(3,4-dihydroxyphenyl)acetamide when experimental protocols require sustained in vivo COMT inhibition without the systemic toxicity associated with pyrogallol. The evidence demonstrating that 3,4-dihydroxyphenylacetamide provides potent COMT inhibition while comparing favourably with pyrogallol in terms of toxicity supports its use as a reference inhibitor for chronic dosing studies in rodent models of Parkinson's disease and related catecholamine disorders.

Antioxidant Bioactivity Studies Requiring Hydrolytically Stable Catechol Reference Compounds

For in vitro antioxidant screening programs where assay media contain esterases or are conducted at pH conditions that hydrolyze ester bonds, 2-(3,4-dihydroxyphenyl)acetamide should be procured over DOPAC-ester analogs. The amide bond provides superior hydrolytic stability while retaining the catechol-mediated radical-scavenging activity demonstrated through the DPPH assay , ensuring that measured antioxidant activity reflects the intrinsic pharmacophore rather than degradation artifacts.

Monoamine Transporter Medicinal Chemistry: Reference Scaffold for Selective Norepinephrine Transporter Ligands

Researchers engaged in SAR optimization of monoamine transporter ligands should acquire 2-(3,4-dihydroxyphenyl)acetamide as a foundational scaffold. The demonstrated 100-fold potency advantage of the α-propyl derivative H 22/54 over desipramine at norepinephrine uptake inhibition, combined with its selectivity relative to dopamine transporters , validates the parent compound as a productive starting point for designing novel noradrenergic agents with potential applications in depression, ADHD, and Parkinson's disease.

Antiviral Drug Discovery: Building Block for HIV-1 Protease Inhibitors Targeting Drug-Resistant Variants

Medicinal chemistry teams focused on anti-HIV drug design should procure 2-(3,4-dihydroxyphenyl)acetamide for incorporation into P2 ligand libraries targeting HIV-1 protease. The sub-nanomolar IC50 (0.54 nM) achieved by compound 18d, which outperformed darunavir and maintained activity against DRV-resistant variants , establishes this phenylacetamide as a privileged fragment for generating next-generation protease inhibitors with clinical potential against multidrug-resistant HIV-1 strains.

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